molecular formula C18H20N2O2 B11109013 4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid CAS No. 64518-99-6

4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid

Cat. No.: B11109013
CAS No.: 64518-99-6
M. Wt: 296.4 g/mol
InChI Key: LROSVNOAGKRHAE-UHFFFAOYSA-N
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Description

4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a methylene bridge. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)benzaldehyde and 4-aminobenzoic acid under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects includes exploring its role as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoic acid moiety can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(methylamino)-: This compound has a similar structure but with a methylamino group instead of a diethylamino group.

    4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)benzoic acid: This compound features a dimethylamino group, differing in the alkyl substituents on the amino group.

Uniqueness

The presence of the diethylamino group in 4-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID imparts unique chemical properties, such as increased lipophilicity and the ability to form more stable complexes with biological molecules. This makes it distinct from its analogs and valuable for specific applications in research and industry.

Properties

CAS No.

64518-99-6

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]methylideneamino]benzoic acid

InChI

InChI=1S/C18H20N2O2/c1-3-20(4-2)17-11-5-14(6-12-17)13-19-16-9-7-15(8-10-16)18(21)22/h5-13H,3-4H2,1-2H3,(H,21,22)

InChI Key

LROSVNOAGKRHAE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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